molecular formula C13H13N3O2 B14200470 3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-L-arabino-hex-1-ynitol CAS No. 923287-04-1

3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-L-arabino-hex-1-ynitol

Cat. No.: B14200470
CAS No.: 923287-04-1
M. Wt: 243.26 g/mol
InChI Key: ZGBANCILBGDSLP-AVGNSLFASA-N
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Description

3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-L-arabino-hex-1-ynitol is a complex organic compound that belongs to the class of anhydrosugars. This compound is characterized by the presence of an azido group, a benzyl group, and a unique hex-1-ynitol structure. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-L-arabino-hex-1-ynitol typically involves multiple steps. One common method involves the reaction of 1,6-anhydro-2-azido-3,4-di-O-benzyl-2-deoxy-D-glucopyranose with benzyl bromide in a mixture of aromatic organic solvent and dipolar aprotic solvent. The reaction is carried out in the presence of a mixture of solid sodium hydroxide with solid potassium carbonate, phase transfer catalyst, and tertiary alcohol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-L-arabino-hex-1-ynitol undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as sodium hydride or sodium methoxide.

Major Products

The major products formed from these reactions include:

    Amines: Formed from the reduction of the azido group.

    Nitro compounds: Formed from the oxidation of the azido group.

    Substituted derivatives: Formed from the substitution of the benzyl group.

Scientific Research Applications

3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-L-arabino-hex-1-ynitol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-L-arabino-hex-1-ynitol involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole rings. This property makes it useful in bioconjugation and labeling studies. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity .

Comparison with Similar Compounds

Similar Compounds

    1,6-Anhydro-2-azido-3,4-di-O-benzyl-2-deoxy-D-glucopyranose: Similar structure but differs in the position of the azido group.

    1,6-Anhydro-4-azido-2,3-di-O-benzyl-4-deoxy-D-glucopyranose: Similar structure but differs in the position of the azido group and the presence of a deoxy group.

Uniqueness

3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-L-arabino-hex-1-ynitol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

923287-04-1

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

(2S,3S,4S)-4-azido-2-ethynyl-3-phenylmethoxyoxolane

InChI

InChI=1S/C13H13N3O2/c1-2-12-13(11(9-17-12)15-16-14)18-8-10-6-4-3-5-7-10/h1,3-7,11-13H,8-9H2/t11-,12-,13-/m0/s1

InChI Key

ZGBANCILBGDSLP-AVGNSLFASA-N

Isomeric SMILES

C#C[C@H]1[C@H]([C@H](CO1)N=[N+]=[N-])OCC2=CC=CC=C2

Canonical SMILES

C#CC1C(C(CO1)N=[N+]=[N-])OCC2=CC=CC=C2

Origin of Product

United States

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